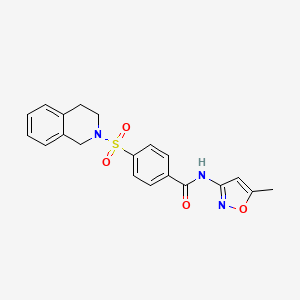
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide is a chemical entity that appears to be related to a class of compounds with significant biological activity. These compounds are characterized by a dihydroisoquinoline moiety linked to a sulfonyl group, which has been shown to interact with various biological targets. For instance, similar structures have been identified as potent and selective inhibitors of the enzyme aldo-keto reductase AKR1C3, which is a target in breast and prostate cancer treatments .
Synthesis Analysis
The synthesis of related compounds involves high-throughput screening methods that have identified potent inhibitors with a dihydroisoquinoline-sulfonyl structure. The synthesis of such compounds can be complex, involving multiple steps to ensure the correct positioning of functional groups for optimal biological activity. For example, the synthesis of 4-substituted isoquinolines with sulfonyl groups has been achieved through visible-light-promoted reactions, indicating the use of advanced synthetic techniques such as photoredox catalysis .
Molecular Structure Analysis
The molecular structure of compounds in this class is critical for their biological activity. Crystal structure studies of similar compounds have shown that specific functional groups, such as the carboxylate or sulfonamide, are essential for binding to the target enzyme. The orientation of these groups within the enzyme's active site is crucial for inhibitory activity . Additionally, the molecular conformations of these compounds can vary, with some forming intramolecular hydrogen bonds that can influence their biological interactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of these compounds are often radical in nature, facilitated by light-induced processes. For example, the synthesis of isoquinoline-1,3(2H,4H)-diones from N-methacryloyl benzamides involves a tandem radical cyclization and sulfonylation reaction . These reactions are typically designed to introduce or modify functional groups that are key to the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of sulfonyl and other electron-withdrawing groups can affect the compound's acidity, solubility, and overall reactivity. These properties are important for the compound's biological efficacy, as they determine how well the compound can be absorbed, distributed, metabolized, and excreted in biological systems. The steric effects induced by bulky substituents on the sulfonyl group can also affect the compound's physical properties and its interaction with biological targets .
Aplicaciones Científicas De Investigación
Visible Light-Promoted Synthesis
Research demonstrates the synthesis of heterocyclic derivatives, including sulfonylmethyl isoquinolines, through a visible-light-promoted reaction. This method leverages N-alkyl-N-methacryloyl benzamides and sulfonyl chlorides, catalyzed by fac-Ir(ppy)3, highlighting a pathway to generate compounds that can be further reduced to obtain hydroxy derivatives for potential biological applications (Liu et al., 2016).
Anticancer Agents and PI3K Inhibitors
A study on sulfonamino benzamides explores their role as novel PI3K inhibitors and anticancer agents. The synthesis of these compounds and their evaluation against cancer cell lines present a promising avenue for anticancer research, with specific compounds exhibiting significant inhibitory effects on the PI3K/AKT/mTOR pathway (Shao et al., 2014).
Synthesis of Bioactive Molecules
Another study focuses on synthesizing fluoro-substituted benzothiazoles with potential antimicrobial, anti-inflammatory, and anticonvulsant activities. This research underlines the chemical versatility of incorporating fluoro groups into bioactive molecules for enhanced pharmacological screening (Patel et al., 2009).
Diuretic and Antihypertensive Agents
Research into quinazoline derivatives has explored their potential as diuretic and antihypertensive agents. This work involved synthesizing a series of sulfonamide derivatives and evaluating their pharmacological activities, identifying compounds with potent activities compared to standard drugs (Rahman et al., 2014).
Atypical Antipsychotic Agents
A study on cyclic benzamides as mixed dopamine D2/serotonin 5-HT2 receptor antagonists highlights their potential as atypical antipsychotic agents. This research presents a pathway for developing treatments for schizophrenia with lower extrapyramidal side effects (Norman et al., 1994).
Propiedades
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-14-12-19(22-27-14)21-20(24)16-6-8-18(9-7-16)28(25,26)23-11-10-15-4-2-3-5-17(15)13-23/h2-9,12H,10-11,13H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFXKPADZXQIJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

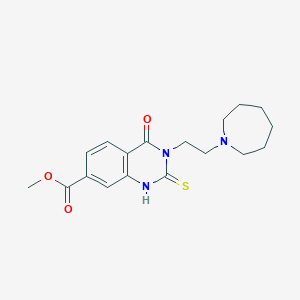
![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2507966.png)

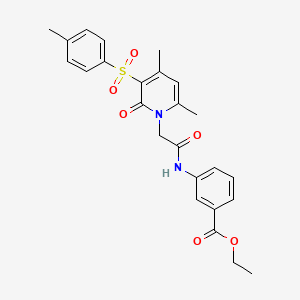
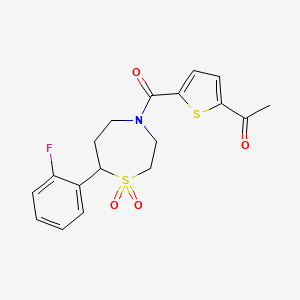
![1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine](/img/structure/B2507973.png)
![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2507975.png)
![N-(2-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2507977.png)

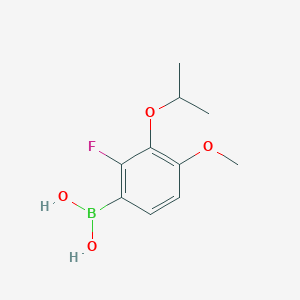
![3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2507983.png)
![2-[(2-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2507984.png)
![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507987.png)
![ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2507988.png)